molecular formula C9H20O2 B11757728 3,3-Dimethoxyheptane

3,3-Dimethoxyheptane

Cat. No.: B11757728
M. Wt: 160.25 g/mol
InChI Key: CHWKTSNJAGWUQR-UHFFFAOYSA-N
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Description

3,3-Dimethoxyheptane is an organic compound with the molecular formula C9H20O2. It is also known as Heptane, 3,3-dimethoxy-. This compound is a derivative of heptane, where two methoxy groups are attached to the third carbon atom of the heptane chain. It is a colorless liquid with a characteristic odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Dimethoxyheptane can be synthesized through the acetalization of heptanal with methanol in the presence of an acid catalyst. The reaction typically involves the following steps:

    Heptanal and Methanol Reaction: Heptanal is reacted with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Formation of Acetal: The reaction proceeds through the formation of a hemiacetal intermediate, which further reacts with methanol to form the acetal, this compound.

    Purification: The product is then purified through distillation or other suitable purification methods.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to ensure high yield and purity. The use of efficient catalysts and separation techniques is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethoxyheptane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form heptanoic acid or other oxidized derivatives.

    Reduction: Reduction reactions can convert it back to heptanal or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Heptanoic acid, heptanal.

    Reduction: Heptanal, heptanol.

    Substitution: Various substituted heptane derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Dimethoxyheptane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: It serves as a model compound for studying the behavior of acetals in biological systems.

    Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3-Dimethoxyheptane involves its interaction with various molecular targets and pathways. As an acetal, it can undergo hydrolysis to release heptanal and methanol. The released heptanal can further participate in various biochemical pathways, influencing cellular processes. The methoxy groups can also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylheptane: Similar in structure but lacks the methoxy groups.

    Heptanal: The aldehyde form of heptane, used as a precursor in the synthesis of 3,3-Dimethoxyheptane.

    Heptanoic Acid: The oxidized form of heptane, used in various industrial applications.

Uniqueness

This compound is unique due to the presence of two methoxy groups, which impart distinct chemical and physical properties. These methoxy groups make it more reactive in certain chemical reactions and provide unique interactions in biological systems compared to its analogs.

Properties

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

3,3-dimethoxyheptane

InChI

InChI=1S/C9H20O2/c1-5-7-8-9(6-2,10-3)11-4/h5-8H2,1-4H3

InChI Key

CHWKTSNJAGWUQR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)(OC)OC

Origin of Product

United States

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